tiazoli 2,4-disostituiti

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. The 2,4-disubstituted thiazole derivative refers to molecules where the thiazole ring has substituents at both the 2 and 4 positions. These derivatives exhibit a wide range of biological activities due to their unique structural features.

In drug discovery and development, 2,4-disubstituted thiazoles have attracted significant attention owing to their potential as antibacterial, antifungal, and anticancer agents. For instance, they can target various enzymes such as topoisomerases and dihydrofolate reductase, making them promising candidates for therapeutic applications.

Moreover, these compounds often display favorable pharmacokinetic properties, including good solubility and cellular uptake. The introduction of substituents at the 2 and 4 positions can further enhance their bioactivity by fine-tuning their physicochemical properties and improving their binding affinity to target proteins.

In summary, 2,4-disubstituted thiazoles represent a versatile platform for the design and synthesis of novel therapeutics with diverse biological activities.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

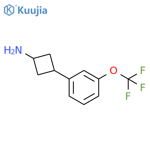

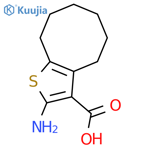

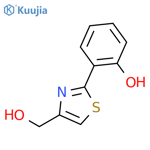

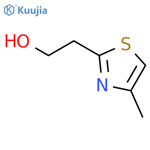

|

2-methyl-1,3-thiazole-4-carbaldehyde | 20949-84-2 | C5H5NOS |

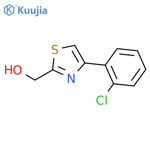

|

(4-(2-Chlorophenyl)thiazol-2-YL)methanol | 1050507-07-7 | C10H8ClNOS |

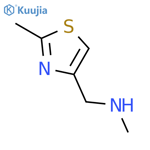

|

methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine | 144163-81-5 | C6H10N2S |

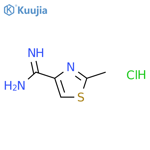

|

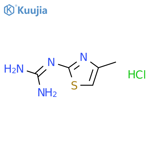

2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride | 18876-82-9 | C5H8ClN3S |

|

N-(4-methyl-1,3-thiazol-2-yl)guanidine hydrochloride | 100599-91-5 | C5H9ClN4S |

|

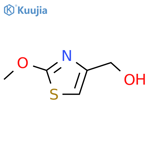

4-Thiazolemethanol,2-methoxy- | 106331-74-2 | C5H7NO2S |

|

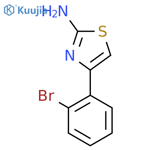

2-Amino-4-(2-bromophenyl)thiazole | 103965-99-7 | C9H7BrN2S |

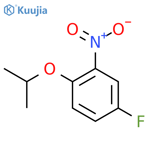

|

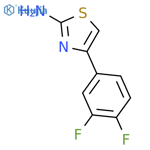

2-Amino-4-(3,4-difluorophenyl)thiazole | 175135-32-7 | C9H6F2N2S |

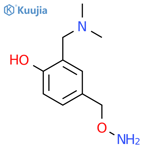

|

4-Thiazolemethanol,2-(2-hydroxyphenyl)- | 154037-50-0 | C10H9NO2S |

|

2-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | 333385-00-5 | C6H9NOS |

Letteratura correlata

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483

-

4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

5. Book reviews

Fornitori consigliati

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati